1,4-Diisopropylnaphthalene
Overview
Description
1,4-Diisopropylnaphthalene, also known as 1,4-bis(isopropyl)naphthalene , is an organic compound with the chemical formula C₁₆H₂₀ . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is derived from naphthalene by substituting two isopropyl groups at positions 1 and 4 on the naphthalene ring .
Synthesis Analysis
The synthesis of this compound involves the alkylation of naphthalene with isopropyl bromide or isopropyl chloride. The reaction typically occurs under Friedel-Crafts conditions using Lewis acid catalysts such as aluminum chloride (AlCl₃) .
Molecular Structure Analysis
This compound has a fused bicyclic structure, consisting of two benzene rings (naphthalene) connected by a bridge of two carbon atoms. The isopropyl groups are attached to the 1 and 4 positions of the naphthalene ring. The molecular weight of this compound is approximately 212.33 g/mol .
Chemical Reactions Analysis
- Substitution : The isopropyl groups can be replaced by other functional groups via electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Isolation and Identification
1,4-Diisopropylnaphthalene (DIPN) isomers have been isolated and identified in the alkylation products of naphthalene. This process involves repeated alkylation with propylene over an amorphous aluminosilicate catalyst, followed by isolation and analysis using techniques like GC-MS, IR, and NMR. Such isolation and identification are crucial for understanding the chemical composition and properties of DIPN isomers (Brzozowski et al., 2002).
Spectroscopic Analysis
Spectroscopic analysis, particularly IR spectra, of DIPN isomers, has been a significant area of research. Comparisons between experimental and theoretical spectra help in understanding the molecular structure and behavior of these compounds. Such studies are vital for the identification of less-abundant isomers and for predicting the properties of unknown isomers (Jamróz et al., 2004).
Food Contamination Studies
Investigations into the contamination of food by DIPN isomers, which are chemical components of carbonless and thermal copy paper, have shown that these compounds can migrate from cardboard packaging to foods like rice and pasta. This research is critical for understanding the environmental and health impacts of DIPN in consumer goods (Sturaro et al., 2007).
Thermodynamic and Crystallographic Studies
The thermodynamic properties and phase behavior of 1,3-diisopropylnaphthalene, a close relative of 1,4-DIPN, have been studied using methods like calorimetry and differential scanning calorimetry (DSC). These studies, combined with X-ray powder diffraction, help in understanding the polymorphic behavior and crystal structure of DIPN compounds (Štejfa et al., 2020).
Environmental and Analytical Studies
DIPN isomers have been identified as environmental and food pollutants, particularly due to paper recycling and waste processes. Analytical techniques like GC, HPLC, and Fourier transform IR are used to study these compounds, enhancing understanding of their environmental impact and aiding in their detection (Sturaro et al., 1994).
Isomerization Studies
Research on the isomerization of DIPN isomers, particularly on wide-pore zeolites, has provided insights into the chemical reactions and processes that these compounds undergo. Such studies are vital for chemical engineering and material science applications (Brzozowski, 2005).
Future Directions
Properties
IUPAC Name |
1,4-di(propan-2-yl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)13-9-10-14(12(3)4)16-8-6-5-7-15(13)16/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJUQNIAPKYGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C2=CC=CC=C21)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066961 | |
Record name | 1,4-Diisopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24157-79-7 | |
Record name | 1,4-Diisopropylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24157-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diisopropylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,4-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diisopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(isopropyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIISOPROPYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0350F1J2CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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